4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
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Overview
Description
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a triazole ring. Compounds with such structures are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole typically involves cyclization reactions. One common method includes the cyclization of pyrrole derivatives with azides under specific conditions. For instance, the reaction of 2-azidomethylpyrrole with acetylenes in the presence of a copper catalyst can yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms.
Scientific Research Applications
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrazolopyrimidine: Known for its anticancer and antimicrobial properties.
Triazolopyridazine: Investigated for its potential in medicinal chemistry.
Uniqueness
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its fused pyrrole and triazole rings provide a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methyl-6H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C6H7N3/c1-5-2-3-9-6(5)4-7-8-9/h2,4H,3H2,1H3 |
InChI Key |
IRGFXQHXUZTXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN2C1=CN=N2 |
Origin of Product |
United States |
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